molecular formula C20H32O4 B1249837 (5S,6Z,8E,14Z)-5-hydroxy-12-oxoicosa-6,8,14-trienoic acid

(5S,6Z,8E,14Z)-5-hydroxy-12-oxoicosa-6,8,14-trienoic acid

Cat. No. B1249837
M. Wt: 336.5 g/mol
InChI Key: AHHXLFNPCWCNQF-WWIKSGRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,11-dihydro-12-oxoleukotriene B4 is a hydroxy polyunsaturated fatty acid that is (6Z,8E,14Z)-icosatrienoic acid carrying hydroxy and oxo substituents at positions 5 and 12 respectively. It is a nonclassic icosanoid, a long-chain fatty acid, an oxo fatty acid and a hydroxy polyunsaturated fatty acid. It derives from a leukotriene B4. It is a conjugate acid of a 10,11-dihydro-12-oxoleukotriene B4(1-).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Various synthetic methods have been developed for related compounds, providing insights into the structure and stereochemistry of these fatty acids. Russell and Pabon (1982) synthesized different hydroxy acids including derivatives similar to the target compound, highlighting synthesis techniques and the importance of stereochemistry in these fatty acids (Russell & Pabon, 1982).

  • Structural Identification : Kitamura et al. (1988) identified and synthesized dihydroxy acids derived from leukotriene, which are structurally related to the target compound. This study contributes to understanding the structural aspects and potential functions of similar fatty acids (Kitamura et al., 1988).

Metabolic and Biological Implications

  • Metabolism Studies : Loreau et al. (2003) synthesized structurally related fatty acids and studied their metabolism, which is crucial for understanding the metabolic fate and potential biological roles of similar compounds (Loreau et al., 2003).

  • Enzymatic Activity and Inhibition : Patel et al. (2009) explored the substrate selectivity and inhibition of 5-hydroxyeicosanoid dehydrogenase by related fatty acids. This study helps in understanding the interaction of similar compounds with enzymes and their potential as inhibitors (Patel et al., 2009).

  • Physiological Effects in Cellular Systems : Hamberg (1993) investigated the enzymatic oxidation of fatty acids in red algae, providing insights into the biological roles of similar compounds in cellular systems (Hamberg, 1993).

Potential Clinical and Pharmacological Relevance

  • Potential in Pharmacology and Medicine : Powell et al. (1996) studied the metabolism and biological effects of related 5-oxoeicosanoids on human neutrophils. This research indicates the potential clinical relevance of similar compounds in pharmacology and medicine (Powell et al., 1996).

properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5S,6Z,8E,14Z)-5-hydroxy-12-oxoicosa-6,8,14-trienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-9,11,15,19,22H,2-5,10,12-14,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,15-11-/t19-/m1/s1

InChI Key

AHHXLFNPCWCNQF-WWIKSGRJSA-N

Isomeric SMILES

CCCCC/C=C\CC(=O)CC/C=C/C=C\[C@H](CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(=O)CCC=CC=CC(CCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,6Z,8E,14Z)-5-hydroxy-12-oxoicosa-6,8,14-trienoic acid
Reactant of Route 2
(5S,6Z,8E,14Z)-5-hydroxy-12-oxoicosa-6,8,14-trienoic acid
Reactant of Route 3
Reactant of Route 3
(5S,6Z,8E,14Z)-5-hydroxy-12-oxoicosa-6,8,14-trienoic acid
Reactant of Route 4
(5S,6Z,8E,14Z)-5-hydroxy-12-oxoicosa-6,8,14-trienoic acid
Reactant of Route 5
(5S,6Z,8E,14Z)-5-hydroxy-12-oxoicosa-6,8,14-trienoic acid
Reactant of Route 6
(5S,6Z,8E,14Z)-5-hydroxy-12-oxoicosa-6,8,14-trienoic acid

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